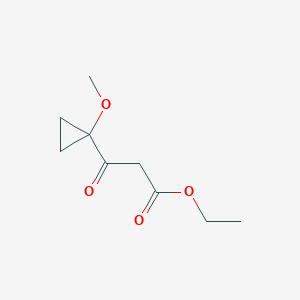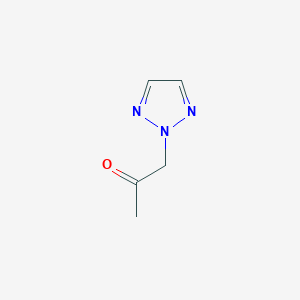
1-(2H-1,2,3-Triazol-2-YL)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of 1-(2H-1,2,3-Triazol-2-YL)propan-2-one typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Synthetic Route:
Starting Materials: Azide and alkyne.
Catalyst: Copper (I) phenylacetylide.
Solvent: Aqueous medium or a mixture of DMF and water.
Reaction Conditions: Room temperature, stirring for 6-10 hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs .
Analyse Des Réactions Chimiques
1-(2H-1,2,3-Triazol-2-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products:
- Oxidized triazole derivatives.
- Reduced triazole derivatives.
- Substituted triazoles .
Applications De Recherche Scientifique
1-(2H-1,2,3-Triazol-2-YL)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its antifungal properties, showing activity against Candida spp.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mécanisme D'action
1-(2H-1,2,3-Triazol-2-YL)propan-2-one can be compared with other triazole derivatives, such as:
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Another triazole derivative with significant antifungal activity, but differing in its selectivity and toxicity profile.
Uniqueness: this compound stands out due to its specific binding affinity to carbonic anhydrase-II and its potential as a versatile building block in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- Fluconazole
- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol .
Conclusion
1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial production.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
1-(triazol-2-yl)propan-2-one |
InChI |
InChI=1S/C5H7N3O/c1-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |
Clé InChI |
MFIDPICBNFOSHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1N=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


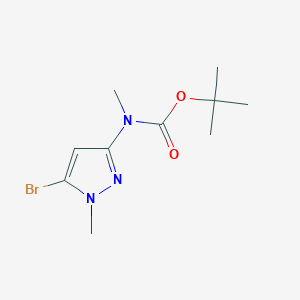

![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
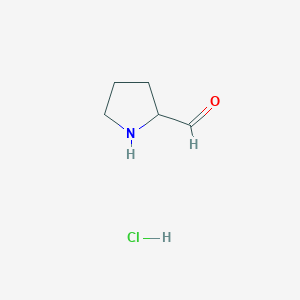
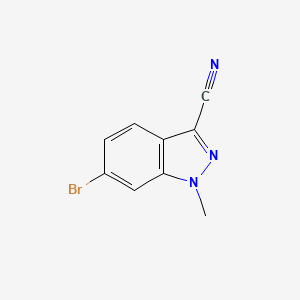
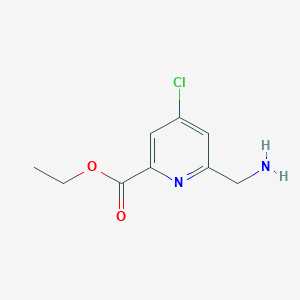

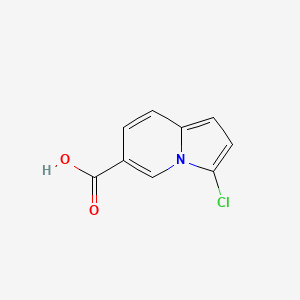

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13914585.png)
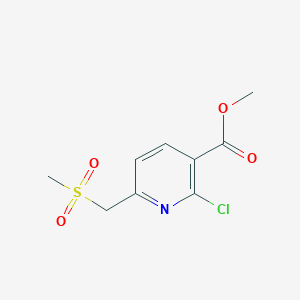
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
